molecular formula C13H18O5 B1330432 3,4,5-Triethoxybenzoic acid CAS No. 6970-19-0

3,4,5-Triethoxybenzoic acid

Cat. No.: B1330432
CAS No.: 6970-19-0
M. Wt: 254.28 g/mol
InChI Key: YCENSLDYFDZUMO-UHFFFAOYSA-N
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Description

3,4,5-Triethoxybenzoic acid is a useful research compound. Its molecular formula is C13H18O5 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66202. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Analysis

3,4,5-Triethoxybenzoic acid is notable for its crystal structure. Zakharov, Rheingold, and Dembinski (2005) illustrated that crystals of this compound are monoclinic and form a planar dimer through hydrogen bonds. This structural information is valuable for understanding its interaction with other molecules and its potential applications in materials science (Zakharov, Rheingold, & Dembinski, 2005).

Analytical Methods

Gallic acid, a structurally related compound, has been widely studied for its bioactivities. Fernandes and Salgado (2016) reviewed various analytical methods for gallic acid, highlighting techniques like spectrometry and chromatography. These methods could potentially be adapted for this compound, especially in contexts where precise quantification and analysis are required (Fernandes & Salgado, 2016).

Photoelectrochemical Applications

Lima et al. (2022) developed a photoelectrochemical method for amperometric determination of 3,4,5-trihydroxybenzoic acid, which could be relevant for this compound as well. This method involves a glass slide coated with fluorine-doped tin oxide modified with cadmium sulfide and poly(D-glucosamine), sensitive to the concentration of the compound in solution (Lima et al., 2022).

Surface Functionalization in Bioactive Glasses

Zhang et al. (2013) researched the grafting of gallic acid to bioactive glasses for delivering the molecule into the body using biomaterial surfaces. Given the structural similarity, this compound may also have potential for surface functionalization in biomedical applications (Zhang, Ferraris, Prenesti, & Verné, 2013).

Redox Reactions

Dwibedy et al. (1999) studied the redox reactions of gallic acid with radical species, revealing insights into the antioxidant properties of polyphenols. Similar studies could explore the redox behavior of this compound, providing insights into its potential as an antioxidant or in other redox-sensitive applications (Dwibedy et al., 1999).

Structural and Reaction Studies

Nsangou et al.

(2008) conducted a structural study of hydroxybenzoic acids, including 3,4,5-trihydroxybenzoic acid, using B3LYP/6-31++G(d) method. Their research provides a framework for understanding the structural aspects and potential reactions of similar compounds, which could be applied to this compound. This could be particularly relevant in the context of designing molecules with specific properties or reactivities (Nsangou, Dhaouadi, Jaidane, & Lakhdar, 2008).

Pharmacological Potential

Gallic acid, closely related to this compound, has been studied for its pharmacological activities. Bai et al. (2020) reviewed its anti-inflammatory properties and molecular mechanisms, suggesting that similar research on this compound could uncover its potential in pharmaceutical applications (Bai et al., 2020).

Solubility and Physicochemical Properties

Research by Cháfer et al. (2007) on the solubility of gallic acid in supercritical CO2 and ethanol could provide insights into the solubility and extraction methods for this compound. This knowledge is essential for its application in various industries, including pharmaceuticals and food technology (Cháfer, Fornari, Stateva, Berna, & García-Reverter, 2007).

Antioxidant and Neuroprotective Properties

Daglia et al. (2014) explored the neuroprotective actions of gallic acid and its derivatives. Given the structural similarities, this compound could potentially exhibit similar neuroprotective properties, which would be valuable in the development of treatments for neurodegenerative diseases (Daglia, Di Lorenzo, Nabavi, Talas, & Nabavi, 2014).

Safety and Hazards

3,4,5-Triethoxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Properties

IUPAC Name

3,4,5-triethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3/h7-8H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCENSLDYFDZUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219992
Record name 3,4,5-Triethoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6970-19-0
Record name 3,4,5-Triethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6970-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Triethoxybenzoic acid
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Record name 6970-19-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66202
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Record name 3,4,5-Triethoxybenzoic acid
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Record name 3,4,5-triethoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4,5-triethoxybenzoic acid interact with lanthanide ions, and what are the structural characteristics of the resulting complexes?

A1: this compound acts as a ligand, coordinating with lanthanide ions (like Lanthanum, Praseodymium, and Europium) through its carboxylic acid group. [] This coordination forms stable complexes with intriguing structures. [] X-ray diffraction analysis reveals that in the presence of 1,10-phenanthroline (phen), the acid forms dinuclear complexes, where two lanthanide ions are bridged by the carboxylic groups. [] Each lanthanide ion is coordinated to seven oxygen atoms (from three this compound molecules) and two nitrogen atoms (from one phen molecule), resulting in a distorted monocapped square antiprism geometry. [] Interestingly, the carboxylic acid group exhibits diverse coordination modes: bidentate chelate, bridging bidentate, and bridging tridentate, showcasing its versatile binding ability. []

Q2: What is the thermal behavior of this compound complexes?

A2: Research indicates that lanthanide complexes incorporating this compound exhibit interesting thermal properties. [] Studies using TG/DSC-FTIR techniques have helped to elucidate the thermal decomposition mechanisms of these complexes. [] Furthermore, heat capacity measurements over a temperature range (263.15 to 463.15 K) have revealed a solid-to-solid phase transition for these complexes, typically occurring between 280 and 350 K. [] This phase transition is further supported by observations of supercooling during heating and cooling cycles, along with variations in endothermic and exothermic enthalpies. []

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